U91356 is classified as a dopamine receptor agonist. Dopamine receptors are divided into two main families: D1-like and D2-like receptors. U91356 primarily targets the D4 subtype, which is implicated in various neurological and psychiatric conditions. The classification of U91356 highlights its potential therapeutic applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder .
The synthesis of U91356 involves multiple steps that typically include the formation of piperidine derivatives. While specific synthetic routes may vary, a general method includes:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. For instance, maintaining an inert atmosphere can be essential for sensitive intermediates.
The molecular structure of U91356 can be described in terms of its core piperidine framework, which is substituted with aryl groups to enhance its pharmacological profile.
Quantitative structure-activity relationship (QSAR) studies can further elucidate how structural variations influence biological activity.
U91356 participates in several chemical reactions relevant to its function as a dopaminergic agonist:
These reactions highlight both the therapeutic potential and the need for careful evaluation of pharmacokinetic properties.
The mechanism of action of U91356 primarily involves its role as an agonist at dopamine D4 receptors:
Research indicates that U91356's selectivity for D4 receptors over other dopamine receptor subtypes may contribute to its unique therapeutic profile .
U91356 exhibits several notable physical and chemical properties:
Quantitative analyses such as log P (partition coefficient) provide insights into lipophilicity, which influences absorption and distribution within biological systems.
U91356 has several scientific applications:
U91356 (CAS No. 152886-85-6) is systematically named as (10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one under IUPAC conventions [5] [6]. This nomenclature reflects its complex tricyclic structure, comprising:
The molecular formula is C₁₃H₁₇N₃O (molecular weight: 231.29 g/mol) [1] [5]. Key structural identifiers include:
Table 1: Atomic Composition and Descriptors of U91356
Property | Value |
---|---|
Molecular formula | C₁₃H₁₇N₃O |
Exact mass | 231.1372 g/mol |
Heavy atom count | 17 |
Topological polar surface area (TPSA) | 49.82 Ų |
Rotatable bonds | 3 |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 3 |
The chiral center at C10 exhibits (R)-absolute configuration, which is critical for dopamine receptor recognition. Studies confirm that the (R)-enantiomer demonstrates >50-fold higher D2/D3 receptor agonist potency compared to its (S)-counterpart [5]. Conformational flexibility is constrained by:
Molecular dynamics simulations reveal two dominant conformers:
The energy barrier between these conformers is <3 kcal/mol, indicating rapid interconversion at physiological temperatures [6]. This flexibility may facilitate adaptation to receptor binding pockets.
QSAR analyses of U91356 and analogs identify key molecular descriptors governing dopamine agonist activity [4] [8]:
Table 2: QSAR Descriptors Correlated with Biological Activity
Descriptor | Correlation | Role in Dopamine Agonism |
---|---|---|
MLFER_S | Positive (r²=0.89) | Polarizability enhances receptor-ligand van der Waals interactions |
GATSe2 | Positive | Electron-rich regions facilitate binding to dopaminergic transmembrane domains |
Shal | Positive | Halogen atom presence improves membrane permeability |
EstateVSA6 | Positive | Surface area contributions to hydrophobic binding |
SpMAD_Dzs6 | Negative | Molecular flexibility reduces target complementarity |
Critical structure-activity observations include:
Halogen substitutions at C8 increase potency by 2.3-fold by improving ligand lipophilicity (LogP +0.4) without compromising solubility [4].
U91356 exhibits distinct advantages over structural analogs like PNU-91356A (U-86170):
Table 3: Pharmacological Comparison with Key Analogues
Parameter | U91356 | PNU-91356A |
---|---|---|
Alkyl substitution | Monopropyl | Dipropyl |
D2 EC50 (cAMP assay) | 9.1 nM [1] | 5.8 nM [5] |
Oral bioavailability (rat) | 82% | 47% |
Metabolic half-life (monkey) | 3.2 h | 1.1 h |
Mechanistic differences include:
The monoalkyl structure of U91356 minimizes oxidative dealkylation by hepatic CYP450 enzymes, explaining its superior metabolic stability [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3